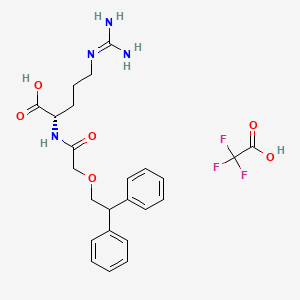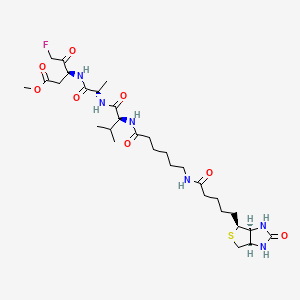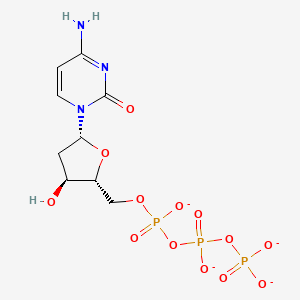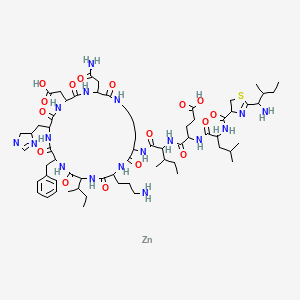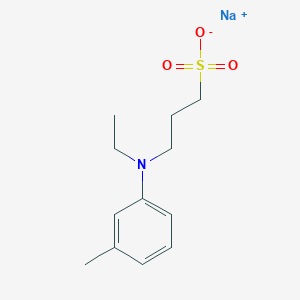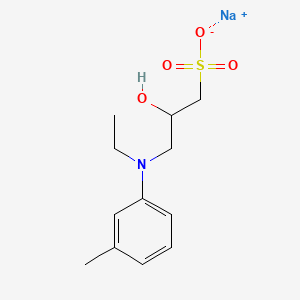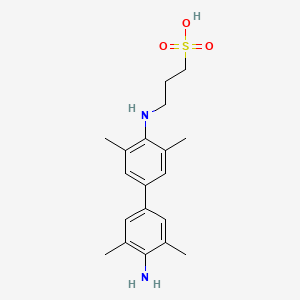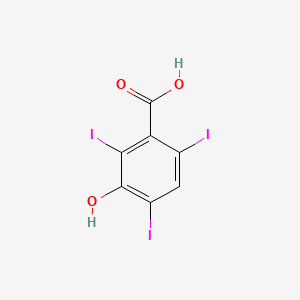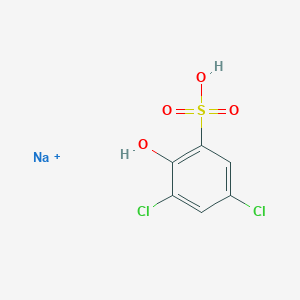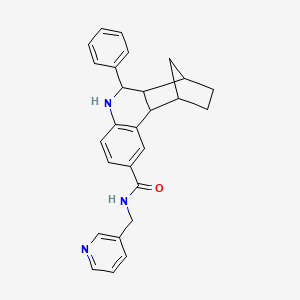
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity of Pyrimidine Derivatives
The compound 6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is part of a broader class of pyrimidine derivatives, which are known for their versatile applications in medicine, including antimicrobial properties. Rathod and Solanki (2018) synthesized a series of pyrimidine derivatives, highlighting their antimicrobial activity. These compounds were characterized through various spectroscopic techniques, demonstrating the potential of pyrimidine derivatives in medicinal applications, including as antimicrobial agents (Rathod & Solanki, 2018).
Inhibition of Met Kinase Superfamily
Derivatives similar to the compound have been studied for their inhibitory activity against the Met kinase superfamily. Schroeder et al. (2009) discovered a potent and selective inhibitor, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This research indicates the potential application of such compounds in cancer treatment (Schroeder et al., 2009).
NK-1 Antagonist Activity
Compounds structurally related to 6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide have been used in the synthesis of NK-1 antagonists. Jungheim et al. (2006) used regioselective pyridine metallation chemistry to produce compounds with NK-1 antagonist activity, showcasing the diverse therapeutic applications of these compounds (Jungheim et al., 2006).
Eigenschaften
CAS-Nummer |
1005095-04-4 |
|---|---|
Produktname |
6-phenyl-N-(pyridin-3-ylmethyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide |
Molekularformel |
C27H27N3O |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
10-phenyl-N-(pyridin-3-ylmethyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide |
InChI |
InChI=1S/C27H27N3O/c31-27(29-16-17-5-4-12-28-15-17)21-10-11-23-22(14-21)24-19-8-9-20(13-19)25(24)26(30-23)18-6-2-1-3-7-18/h1-7,10-12,14-15,19-20,24-26,30H,8-9,13,16H2,(H,29,31) |
InChI-Schlüssel |
HSJXOMZEPTVVQC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NCC5=CN=CC=C5)NC3C6=CC=CC=C6 |
Kanonische SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NCC5=CN=CC=C5)NC3C6=CC=CC=C6 |
Synonyme |
5,6(s),6a(r),7(r),8,9,10(s),10a(s)-Octahydro-6-phenyl-N-(3-pyridinylmethyl)-7,10-methanophenanthridine-2-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



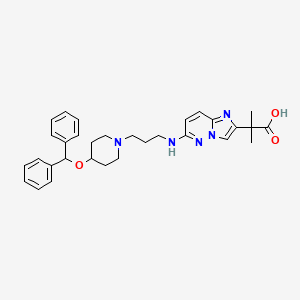
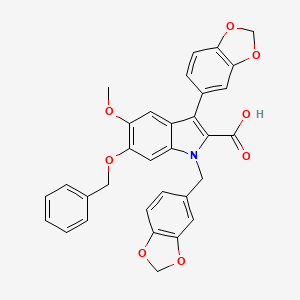
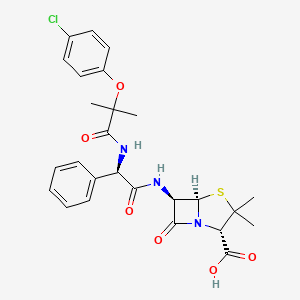

![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
